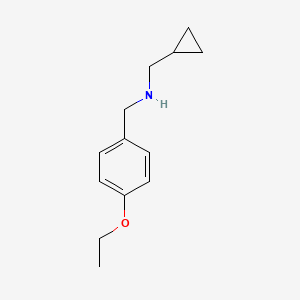

Cyclopropylmethyl-(4-ethoxybenzyl)amine

Description

Properties

IUPAC Name |

1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQJCVSMCRUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Cyclopropylmethyl-(4-ethoxybenzyl)amine. While direct extensive research on this specific molecule is limited, this document synthesizes information from analogous structures and the constituent chemical moieties to present a scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, physicochemical properties, synthetic pathways, and safety considerations.

Introduction

This compound is a secondary amine featuring a unique combination of a cyclopropylmethyl group and a 4-ethoxybenzyl group. The cyclopropane ring, a highly strained three-membered carbocycle, imparts distinct conformational rigidity and metabolic stability, making it a desirable feature in medicinal chemistry.[1] The 4-ethoxybenzyl moiety provides a lipophilic aromatic system with potential for various intermolecular interactions. This guide will explore the chemical characteristics of this compound, drawing parallels from related structures to provide a thorough understanding of its behavior and potential.

Molecular Structure and Physicochemical Properties

The fundamental attributes of a molecule are dictated by its structure. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.

Chemical Structure

The IUPAC name for this compound is N-(cyclopropylmethyl)-1-(4-ethoxyphenyl)methanamine. The structure consists of a benzylamine core, substituted on the nitrogen with a cyclopropylmethyl group and on the para-position of the benzene ring with an ethoxy group.

Physicochemical Data

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₁₉NO | Derived from structure |

| Molecular Weight | 205.30 g/mol | Calculated from formula |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar secondary amines |

| Boiling Point | Estimated to be > 200 °C at atmospheric pressure | General trend for similar molecular weight amines |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. | Based on the nonpolar nature of the molecule |

| pKa | Estimated to be around 9-10 for the protonated amine | Typical pKa for secondary amines |

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically approached through established organic chemistry reactions, primarily involving the formation of the C-N bond between the cyclopropylmethylamine and the 4-ethoxybenzyl moieties.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination.[5][6] This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

The proposed synthesis of this compound would involve the reaction of 4-ethoxybenzaldehyde with cyclopropylmethylamine, followed by reduction.

Workflow for Reductive Amination:

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Cyclopropylmethyl)-4-methoxy-benzylamine 95% | CAS: 1019611-33-6 | AChemBlock [achemblock.com]

- 3. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1095127-65-3|Cyclopropyl-(4-isobutoxy-benzyl)-amine|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

"synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine"

<An In-depth Technical Guide to the Synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable amine derivative with potential applications in pharmaceutical and agrochemical research. The primary focus of this document is on the strategic selection and optimization of synthetic routes, emphasizing the principles of efficiency, scalability, and safety. We present a detailed analysis of the reductive amination of 4-ethoxybenzaldehyde with cyclopropylmethylamine as the recommended synthetic pathway. This guide includes a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a comparative discussion of alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are a critical class of organic compounds that form the structural core of numerous biologically active molecules. The incorporation of diverse functionalities on the aromatic ring and the amine nitrogen allows for the fine-tuning of physicochemical and pharmacological properties. The target molecule, this compound, combines the lipophilic and metabolically stable 4-ethoxybenzyl group with the unique conformational and electronic features of the cyclopropylmethyl moiety. The cyclopropyl group, in particular, is a well-recognized bioisostere for various functional groups and can impart favorable properties such as increased potency, reduced off-target effects, and improved metabolic stability. These characteristics make this compound an attractive scaffold for the development of novel therapeutic agents and agrochemicals.

Strategic Approach to Synthesis: Reductive Amination

After a thorough evaluation of potential synthetic strategies, reductive amination emerges as the most efficient and versatile method for the preparation of this compound. This widely utilized transformation involves the reaction of a carbonyl compound, in this case, 4-ethoxybenzaldehyde, with an amine, cyclopropylmethylamine, to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[1][2]

The key advantages of this approach include:

-

High Atom Economy: The reaction directly couples the two key fragments with minimal byproduct formation.

-

Mild Reaction Conditions: Reductive aminations can often be performed at or near room temperature, preserving sensitive functional groups.[2]

-

Broad Substrate Scope: A wide variety of aldehydes, ketones, and amines can be successfully employed.[2]

-

Availability of Reagents: The starting materials, 4-ethoxybenzaldehyde and cyclopropylmethylamine, are commercially available.

Mechanistic Insights

The reductive amination process proceeds through two key stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylmethylamine) on the carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde). This is typically followed by dehydration to form an imine. In the presence of an acid catalyst, the intermediate can be protonated to form a more electrophilic iminium ion.[1]

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine.[1][2] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[2]

The choice of reducing agent is critical. Sodium cyanoborohydride and STAB are particularly effective as they are less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[1]

Recommended Synthetic Pathway: A Visual Overview

The following diagram illustrates the primary synthetic route to this compound via reductive amination.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | ≥98% | Commercially available |

| Cyclopropylmethylamine | C₄H₉N | 71.12 | ≥98% | Commercially available |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Commercially available |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Commercially available |

| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | ≥99.7% | Commercially available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Commercially available |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-ethoxybenzaldehyde (10.0 g, 66.6 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Amine: Stir the solution at room temperature and add cyclopropylmethylamine (5.2 g, 73.3 mmol, 1.1 equivalents) dropwise over 5 minutes.

-

Acid Catalyst: Add glacial acetic acid (0.4 mL, 6.7 mmol, 0.1 equivalents) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (17.0 g, 80.0 mmol, 1.2 equivalents) in anhydrous dichloromethane (50 mL). Add this slurry portion-wise to the reaction mixture over 20 minutes, maintaining the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach to the synthesis of this compound involves a nucleophilic substitution reaction. This method would typically utilize 4-ethoxybenzyl halide (e.g., bromide or chloride) and cyclopropylmethylamine.

Figure 2: Nucleophilic substitution pathway.

While viable, this method presents several potential challenges compared to reductive amination:

-

Substrate Availability and Stability: 4-Ethoxybenzyl halides can be less stable and potentially more lachrymatory than the corresponding aldehyde.

-

Over-alkylation: The product, a secondary amine, can potentially react with another molecule of the benzyl halide to form a tertiary amine as a byproduct.

-

Reaction Conditions: Nucleophilic substitution reactions may require higher temperatures and stronger bases, which could lead to side reactions.[3]

Therefore, for the synthesis of this compound, reductive amination is the preferred method due to its milder conditions, higher selectivity, and operational simplicity.

Characterization and Physicochemical Properties

Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Justification |

| Molecular Formula | C₁₃H₁₉NO | Based on the structure of the molecule. |

| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for secondary benzylamines. |

| Boiling Point | > 250 °C | Expected to be high due to the molecular weight and polar amine group. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH), sparingly soluble in water | The presence of the nonpolar aromatic and cyclopropyl groups will dominate solubility. |

| pKa (of conjugate acid) | 9-10 | Typical for secondary amines. |

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C-O bond of the ether.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, a compound of interest for pharmaceutical and agrochemical research. The recommended reductive amination pathway offers significant advantages in terms of yield, purity, and scalability. The detailed experimental protocol provides a practical framework for the successful synthesis of this target molecule. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently produce high-quality material for further investigation.

References

-

U.S. Environmental Protection Agency (EPA). N-cyclopropyl-N-methyl-benzamide Properties. Available at: [Link]

-

YouTube. Reductive Amination. Available at: [Link]

-

Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. Available at: [Link]

-

Synple Chem. Application Note – Reductive Amination. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]

-

Reddit. Reductive amination with amines. Available at: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

-

ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. Available at: [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

Organic Syntheses. Cyclopropanol, 1-ethoxy. Available at: [Link]

-

Reddit. Question about reductive amination reaction procedure. Available at: [Link]

-

National Center for Biotechnology Information. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available at: [Link]

-

National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

De Gruyter. Reactivity of electrophilic cyclopropanes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile and Industrial Significance of 4-Methoxybenzylamine. Available at: [Link]

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. Available at: [Link]

-

Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

-

The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. Available at: [Link]

Sources

A Predictive Spectroscopic and Mass-Spectrometric Guide to Cyclopropylmethyl-(4-ethoxybenzyl)amine

Introduction

Cyclopropylmethyl-(4-ethoxybenzyl)amine is a secondary amine featuring a unique combination of a strained cyclopropylmethyl moiety and an electron-rich 4-ethoxybenzyl group. As with any novel chemical entity in a research or drug development pipeline, a thorough structural characterization is paramount. Spectroscopic and spectrometric techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing an unambiguous confirmation of the molecular structure.

While a dedicated experimental dossier for this specific molecule is not publicly available, this guide leverages extensive data from structurally analogous compounds and foundational spectroscopic principles to provide a robust, predictive analysis of its spectral data. This document is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven framework for the characterization of this and similar N-benzylamine derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of similar structures, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence. The predictions account for the electronic effects of the secondary amine, the aromatic ring, the ether linkage, and the unique shielding effects of the cyclopropyl group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The para-substituted aromatic ring will simplify the aromatic region into a characteristic AA'BB' system, appearing as two distinct doublets. The protons of the cyclopropyl ring are known to appear in the highly shielded (upfield) region of the spectrum.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification & Notes |

| Aromatic (Ha) | ~ 7.25 | Doublet (d) | Protons ortho to the CH₂ group. Deshielded by the aromatic ring current. |

| Aromatic (Hb) | ~ 6.85 | Doublet (d) | Protons ortho to the ethoxy group. Shielded by the electron-donating effect of the oxygen. |

| Benzylic (Hc) | ~ 3.70 | Singlet (s) | Methylene protons adjacent to the aromatic ring and the nitrogen atom. Deshielding from both groups places it in this region. |

| Ethoxy (Hd) | ~ 4.00 | Quartet (q) | Methylene protons of the ethoxy group, split by the adjacent methyl group. Deshielded by the attached oxygen. |

| Ethoxy (He) | ~ 1.40 | Triplet (t) | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

| N-Methylene (Hf) | ~ 2.45 | Doublet (d) | Methylene protons adjacent to the nitrogen and the cyclopropyl group. Deshielded by the nitrogen. |

| Cyclopropyl (Hg) | ~ 0.80 - 1.00 | Multiplet (m) | Methine proton of the cyclopropyl group, deshielded relative to the other cyclopropyl protons due to proximity to the nitrogen. |

| Cyclopropyl (Hh) | ~ 0.40 - 0.55 | Multiplet (m) | Methylene protons of the cyclopropyl ring. |

| Cyclopropyl (Hi) | ~ 0.10 - 0.25 | Multiplet (m) | Methylene protons of the cyclopropyl ring. |

| Amine (NH) | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature.[2] Signal will disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The chemical shifts are predicted based on established principles for substituted benzenes, ethers, and aliphatic amines.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification & Notes |

| Aromatic (C-O) | ~ 158.0 | Quaternary carbon attached to the ethoxy group. Highly deshielded by oxygen. |

| Aromatic (C-CH₂) | ~ 131.5 | Quaternary carbon to which the benzylmethylene group is attached. |

| Aromatic (CH, ortho to CH₂) | ~ 129.5 | Aromatic methine carbons. |

| Aromatic (CH, ortho to O) | ~ 114.5 | Aromatic methine carbons shielded by the electron-donating ethoxy group. |

| Ethoxy (O-CH₂) | ~ 63.5 | Methylene carbon of the ethoxy group. |

| Benzylic (N-CH₂-Ar) | ~ 53.0 | Benzylic carbon, deshielded by both the nitrogen and the aromatic ring. |

| N-Methylene (N-CH₂-cPr) | ~ 56.0 | Methylene carbon attached to nitrogen and the cyclopropyl group. |

| Cyclopropyl (CH) | ~ 11.0 | Methine carbon of the cyclopropyl group. |

| Cyclopropyl (CH₂) | ~ 4.0 | Methylene carbons of the cyclopropyl group. Highly shielded. |

| Ethoxy (CH₃) | ~ 15.0 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of dry this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Swirl to dissolve completely.

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer at 298 K.

-

D₂O Exchange (Optional): To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H signal should disappear.

II. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted spectrum of this compound will show characteristic absorption bands for the secondary amine, the aromatic ring, the ether linkage, and the aliphatic C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3310 | Weak - Medium, Sharp | A single sharp peak is characteristic of a secondary amine.[4][5][6] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak | Appears just above the aliphatic C-H stretch region.[6] |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium - Strong | From the ethoxy and cyclopropylmethyl groups. |

| Aromatic C=C Stretch | 1610, 1580, 1515 | Medium | Multiple bands are characteristic of the aromatic ring. |

| Aromatic C-O Stretch | 1260 - 1230 | Strong | Asymmetric stretch for the aryl ether. |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium | Characteristic for aliphatic amines.[5] |

| N-H Wag | 910 - 665 | Medium - Strong, Broad | Out-of-plane bending, characteristic for 1° and 2° amines.[5] |

| Aromatic C-H Bend | ~ 830 | Strong | Out-of-plane bending indicative of 1,4-disubstitution. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small drop of the neat liquid sample (if applicable) onto the surface of a salt plate (e.g., NaCl or KBr). Alternatively, prepare a thin film on a diamond ATR crystal.

-

Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₁₃H₁₉NO), the exact mass is 205.1467 g/mol . The fragmentation of N-benzylamines is well-characterized and typically dominated by cleavage of the bonds alpha to the nitrogen atom.[7][8][9]

Predicted Fragmentation Pathways

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond to form a highly stable 4-ethoxybenzyl cation (or its tropylium ion equivalent). This is expected to be the base peak in the spectrum.

-

Alpha-Cleavage of Cyclopropylmethyl Group: Cleavage of the bond between the nitrogen and the cyclopropylmethyl group can occur, leading to the loss of a cyclopropylmethyl radical or the formation of a cyclopropylmethyl cation.

-

Loss of Ethoxy Group: Fragmentation can also be initiated by cleavage within the ethoxybenzyl moiety.

Sources

- 1. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"physicochemical properties of Cyclopropylmethyl-(4-ethoxybenzyl)amine"

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropylmethyl-(4-ethoxybenzyl)amine

Abstract

This compound is a secondary amine featuring structural motifs of significant interest in medicinal chemistry and materials science. The incorporation of a cyclopropylmethyl group and a substituted benzyl ring suggests potential applications where modulation of lipophilicity, metabolic stability, and receptor binding is crucial. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It details synthetic strategies, analytical protocols for characterization, and an in-depth discussion of key parameters such as pKa, lipophilicity, and stability. The methodologies are presented with a focus on the underlying scientific principles, offering researchers and drug development professionals a robust framework for understanding and utilizing this molecule. While experimental data for this specific entity is not extensively published, this guide synthesizes information from closely related analogs and established analytical principles to provide reliable estimations and procedural guidance.

Chemical Identity and Context

Molecular Structure and Identifiers

This compound is a molecule that combines a flexible benzylamine core with a strained cyclopropyl ring system. This unique combination is pivotal to its chemical behavior and potential utility.

-

IUPAC Name: N-(Cyclopropylmethyl)-1-(4-ethoxyphenyl)methanamine

-

Synonyms: this compound

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol

-

CAS Number: While a specific CAS number for this compound is not readily found in public databases, the closely related methoxy analog, N-(Cyclopropylmethyl)-4-methoxy-benzylamine, is registered under CAS 1019611-33-6[1].

Scientific and Industrial Significance

The structural components of this compound are prevalent in pharmacologically active agents. The cyclopropyl group is often introduced into drug candidates to improve metabolic stability by blocking potential sites of oxidation and to enhance binding affinity through its rigid conformational properties. Benzylamine derivatives are foundational scaffolds in a vast array of pharmaceuticals and are explored for their roles in drug design and materials science[2]. The ethoxy group on the phenyl ring increases lipophilicity compared to a simple benzyl or methoxybenzyl moiety, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are derived from computational predictions and extrapolation from closely related analogs, providing a reliable baseline for experimental design.

| Property | Predicted/Estimated Value | Rationale & Significance |

| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula (C₁₃H₁₉NO). Affects diffusion and transport properties. |

| Physical State | Colorless to pale yellow liquid | Based on analogous compounds like benzylamine and cyclopropylmethylamine, which are liquids at room temperature[3]. |

| Boiling Point | ~280-300 °C (at 760 mmHg) | Estimated based on the higher molecular weight relative to benzylamine (185 °C) and cyclopropylmethylamine (86 °C)[2]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DCM, THF) | The hydrophobic ethoxybenzyl and cyclopropyl groups dominate, while the amine provides slight aqueous solubility. Benzylamines are generally miscible with organic solvents[2]. |

| pKa (Basic) | 9.5 - 10.5 | Estimated based on typical secondary amines. The electron-donating nature of the alkyl groups on the nitrogen increases basicity relative to ammonia. This value is critical for salt formation and behavior in physiological pH. |

| LogP (Octanol/Water) | ~3.0 - 3.5 | Predicted. The ethoxy group and overall carbon count suggest moderate to high lipophilicity, a key factor in membrane permeability and potential for CNS penetration. |

Synthesis and Characterization Strategy

A robust understanding of a compound's properties begins with its synthesis and structural verification. The most direct and widely used method for preparing secondary amines of this type is reductive amination.

Synthetic Approach: Reductive Amination

This method involves the reaction of an aldehyde (4-ethoxybenzaldehyde) with a primary amine (cyclopropylmethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This approach is favored for its high efficiency and operational simplicity[4].

Workflow for Synthesis and Structural Elucidation

The comprehensive characterization of this compound requires a multi-technique analytical approach to confirm its identity, purity, and structure.

Caption: Synthesis and Characterization Workflow.

Detailed Experimental and Analytical Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for synthesizing and analyzing the title compound.

Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the synthesis of secondary amines[5][6].

-

Reagent Preparation: To a solution of 4-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylmethylamine (1.1 eq)[3].

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides.

-

Reaction Monitoring: Continue stirring at room temperature overnight. Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. The use of a chlorinated solvent ensures efficient extraction of the moderately polar amine product.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Protocol: NMR Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules[7].

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include:

-

A triplet and quartet in the aromatic region (6.5-7.5 ppm) for the 1,4-disubstituted benzene ring.

-

A quartet corresponding to the -OCH₂- protons of the ethoxy group (~4.0 ppm).

-

A singlet for the benzylic -CH₂- protons (~3.7 ppm).

-

A doublet for the -CH₂- protons adjacent to the cyclopropyl ring (~2.5 ppm).

-

A multiplet for the cyclopropyl -CH- proton (~0.8-1.0 ppm).

-

A triplet for the -CH₃ protons of the ethoxy group (~1.4 ppm).

-

Multiplets for the cyclopropyl -CH₂- protons (~0.1-0.5 ppm).

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of unique signals should correspond to the 13 carbon atoms in the structure. Predicted shifts for key carbons can be referenced from similar structures[8].

Protocol: Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Method: Use Electrospray Ionization (ESI) in positive ion mode, as the amine is readily protonated.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 206.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition[5].

Protocol: HPLC Purity Assessment

Liquid chromatography is essential for determining the purity of the synthesized compound[9].

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution method using a mixture of water (containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) and acetonitrile or methanol.

-

Detection: Use a UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

Analysis: Inject a solution of the sample. A pure compound should exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

In-depth Analysis of Key Properties

Understanding the interplay of the compound's structural features is essential for predicting its behavior in various applications.

Acidity/Basicity (pKa)

The nitrogen atom's lone pair of electrons makes this compound a Brønsted-Lowry base. Its predicted pKa of 9.5-10.5 is typical for secondary alkylamines[10]. This basicity is critical for:

-

Salt Formation: The amine will readily form salts with acids, which is often done to improve the solubility and handling of pharmaceutical compounds.

-

Physiological Behavior: At physiological pH (~7.4), the amine will be predominantly in its protonated, cationic form. This charged state significantly impacts its ability to cross biological membranes and interact with protein targets.

Lipophilicity, Solubility, and Membrane Permeability

The balance between hydrophilicity and lipophilicity (hydrophobicity) is a cornerstone of drug design.

Caption: Relationship between Physicochemical Properties and Drug Development.

-

Lipophilic Contributors: The 4-ethoxybenzyl group and the cyclopropylmethyl moiety are the primary drivers of lipophilicity. The ethoxy group, in particular, contributes more to lipophilicity than a methoxy group.

-

Hydrophilic Contributor: The secondary amine is the main hydrophilic center, especially when protonated at physiological pH.

-

Implications: The estimated LogP of ~3.0-3.5 suggests the compound is quite lipophilic. This property often correlates with good membrane permeability and absorption but can also lead to lower aqueous solubility, potential for non-specific protein binding, and increased metabolic clearance. The balance achieved in this molecule makes it an interesting candidate for systemic drug delivery.

Chemical Stability

Benzylamines can be susceptible to oxidative degradation, particularly in the presence of air and light, which can lead to the formation of the corresponding imine or cleavage to the aldehyde.

-

Storage: To ensure long-term integrity, this compound should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen). Storing it as a salt (e.g., hydrochloride) can enhance its stability.

-

Metabolic Stability: The cyclopropyl group adjacent to the amine nitrogen may confer a degree of metabolic stability by sterically hindering N-dealkylation, a common metabolic pathway for secondary amines.

Conclusion

This compound is a compound with a well-defined structure whose physicochemical properties can be reliably predicted based on its constituent functional groups. Its moderate basicity, significant lipophilicity, and specific structural motifs make it a molecule of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to produce, purify, and characterize this compound, enabling its exploration in a variety of scientific applications. The careful consideration of its pKa, LogP, and stability is paramount for the successful design and interpretation of any future studies.

References

- Sciencemadness Wiki. (2025, February 12). Benzylamine.

- Organic Chemistry Portal. Benzylamines.

- Apexmol. (2024, November 20).

- Santa Cruz Biotechnology.

- Li, S., Bernstein, E. R., & Seeman, J. I. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry.

- The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.

- Google Patents. (1974).

- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

- The Royal Society of Chemistry.

- Longdom Publishing. (2024).

- Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- Benchchem. Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)

- Sigma-Aldrich. 1-Cyclopropylmethanamine | 2516-47-4.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- Advanced ChemBlocks. N-(Cyclopropylmethyl)-4-methoxy-benzylamine.

- Tokyo Chemical Industry Co., Ltd. Cyclopropylmethylamine 2516-47-4.

- Williams, R. (2022, April 7).

- CymitQuimica. CAS 2516-47-4: Cyclopropanemethanamine.

Sources

- 1. N-(Cyclopropylmethyl)-4-methoxy-benzylamine 95% | CAS: 1019611-33-6 | AChemBlock [achemblock.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]

- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Synthesis and Evaluation of Cyclopropylmethyl-(4-ethoxybenzyl)amine and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological evaluation of the novel chemical entity, Cyclopropylmethyl-(4-ethoxybenzyl)amine, and its structural homologs and analogs. Given the apparent novelty of the core compound, this document serves as a foundational roadmap for its exploration as a potential lead structure in medicinal chemistry.

Introduction: The Rationale for Exploring this compound

The confluence of a cyclopropylmethylamine moiety and a substituted benzylamine in a single molecular scaffold presents a compelling starting point for drug discovery. The cyclopropyl group is a bioisostere for various functional groups, known to enhance metabolic stability and potency by introducing conformational rigidity.[1] Similarly, the benzylamine framework is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antifungal, and antioxidant properties.[2][3][4] The 4-ethoxy substitution on the benzyl ring further allows for modulation of lipophilicity and potential interactions with target proteins.

This guide will systematically explore the synthetic pathways to access this compound and its derivatives, propose a strategic framework for analog design based on established structure-activity relationships (SAR) of related compounds, and provide detailed protocols for their potential biological evaluation against relevant targets.

PART 1: Synthetic Strategies

The primary and most versatile method for the synthesis of this compound and its analogs is reductive amination . This robust reaction involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine.[3]

Synthesis of the Core Moiety: this compound

The synthesis of the parent compound can be efficiently achieved via the reductive amination of 4-ethoxybenzaldehyde with cyclopropylmethanamine.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination for this compound

-

Imine Formation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add cyclopropylmethanamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Other reducing agents like sodium borohydride (NaBH₄) can also be used.[3]

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the imine.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis of Homologs and Analogs

A systematic exploration of the chemical space around the core molecule is crucial for establishing structure-activity relationships.[5] This can be achieved by modifying three key regions of the molecule: the cyclopropylmethyl group, the amine linker, and the 4-ethoxybenzyl moiety.

Table 1: Proposed Analogs and Homologs of this compound

| Modification Area | Rationale | Example Analogs | Synthetic Precursors |

| Cyclopropylmethyl Group | Investigate the impact of ring size and substitution on potency and selectivity. | Cyclobutylmethyl-(4-ethoxybenzyl)amine, (1-Methylcyclopropyl)methyl-(4-ethoxybenzyl)amine | Cyclobutylmethanamine, (1-Methylcyclopropyl)methanamine |

| Amine Linker | Explore the effect of N-alkylation or arylation on receptor interaction and pharmacokinetic properties. | N-Methyl-N-(cyclopropylmethyl)-(4-ethoxybenzyl)amine | N-Methylcyclopropylmethanamine |

| 4-Ethoxybenzyl Moiety | Modulate electronics, lipophilicity, and hydrogen bonding potential at the aromatic ring. | Cyclopropylmethyl-(4-methoxybenzyl)amine, Cyclopropylmethyl-(4-hydroxybenzyl)amine, Cyclopropylmethyl-(3,4-dimethoxybenzyl)amine | 4-Methoxybenzaldehyde, 4-Hydroxybenzaldehyde, 3,4-Dimethoxybenzaldehyde |

The synthesis of these analogs would follow the same reductive amination protocol outlined above, substituting the appropriate aldehyde or amine precursor.

PART 2: Proposed Biological Evaluation

Based on the structural motifs present in this compound, it is plausible that this compound and its derivatives may interact with monoamine transporters or receptors in the central nervous system. Therefore, a primary screening cascade should focus on targets such as monoamine oxidases (MAOs), and serotonin and dopamine receptors.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are key enzymes in the metabolism of monoamine neurotransmitters.[6] Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative diseases.

Workflow for MAO Inhibition Assay:

Caption: Workflow for a fluorometric MAO inhibition assay.

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[7]

-

Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well black microplate, add the test compound at various concentrations. Include control wells with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and no inhibitor.

-

Enzyme Incubation: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the MAO substrate and the fluorescent probe/HRP working solution.

-

Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., excitation ~535 nm, emission ~587 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Serotonin and Dopamine Receptor Binding and Functional Assays

Cyclopropylamine derivatives have been shown to interact with serotonin (5-HT) and dopamine (D) receptors.[8][9] Therefore, evaluating the binding affinity and functional activity of the synthesized compounds at these receptors is a logical next step.

Workflow for Receptor Binding Assay:

Caption: General workflow for a radioligand receptor binding assay.

Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the affinity of test compounds for the 5-HT2A receptor.[1]

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human 5-HT2A receptor or prepare them from cultured cells.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays:

Following the determination of binding affinity, functional assays should be performed to characterize the compounds as agonists, antagonists, or allosteric modulators.[10][11][12][13][14] These assays typically measure a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, upon receptor activation.

PART 3: Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic synthesis and biological evaluation of the proposed homologs and analogs will provide valuable SAR data.

Table 2: Anticipated Structure-Activity Relationship Trends

| Structural Modification | Potential Impact on Biological Activity | Rationale/Supporting Evidence |

| Cyclopropyl Ring Size/Substitution | Altered potency and selectivity due to changes in conformational constraint and steric interactions. | Studies on cyclopropylamine derivatives have shown that even small changes to the ring can significantly impact receptor binding.[15][16][17] |

| N-Alkylation of Amine | May increase lipophilicity and alter receptor subtype selectivity. Could also impact metabolic stability. | N-alkylation is a common strategy to modulate the pharmacological profile of amines. |

| Substitution on the Benzyl Ring | Electronic and steric effects of substituents can influence binding affinity and functional activity. | The nature and position of substituents on the benzyl ring are known to be critical for the activity of benzylamine derivatives.[2][3][6] |

Future Directions:

The initial screening cascade will guide the subsequent optimization of the lead compounds. For instance, if a compound shows potent and selective MAO-B inhibition, further analogs could be designed to enhance this activity and improve pharmacokinetic properties. Conversely, if a compound demonstrates high affinity for a specific serotonin receptor subtype, the focus would shift to optimizing its functional activity at that target.

This in-depth technical guide provides a robust framework for the synthesis and evaluation of this compound and its derivatives. By following the proposed synthetic strategies and biological assays, researchers can efficiently explore the therapeutic potential of this novel chemical scaffold.

References

-

Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

Monoamine Oxidase Assay Kit | ABIN1000321 - Antibodies-online.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved February 15, 2026, from [Link]

-

Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC. (2010, March 12). Retrieved February 15, 2026, from [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment | Journal of Chemical Education - ACS Publications - ACS.org. (2015, April 7). Retrieved February 15, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Retrieved February 15, 2026, from [Link]

-

5-HT2B Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved February 15, 2026, from [Link]

-

D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved February 15, 2026, from [Link]

-

Human Dopamine Receptor D1 Reporter Assay System (DRD1) - Indigo Biosciences. (n.d.). Retrieved February 15, 2026, from [Link]

-

High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.). Retrieved February 15, 2026, from [Link]

-

Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC. (2010, March 12). Retrieved February 15, 2026, from [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Retrieved February 15, 2026, from [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15). Retrieved February 15, 2026, from [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6). Retrieved February 15, 2026, from [Link]

-

Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - PMC. (2014, December 19). Retrieved February 15, 2026, from [Link]

-

Relationship between structure, toxicity and activity - NUS Faculty of Science. (2015, January 30). Retrieved February 15, 2026, from [Link]

-

Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin. (n.d.). Retrieved February 15, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved February 15, 2026, from [Link]

-

Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts - PubMed. (2015, February 1). Retrieved February 15, 2026, from [Link]

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents. (n.d.).

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

-

Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed. (2024, September 15). Retrieved February 15, 2026, from [Link]

Sources

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. innoprot.com [innoprot.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

An Investigative Guide to the Potential Biological Activity of Cyclopropylmethyl-(4-ethoxybenzyl)amine

Abstract

In the landscape of modern drug discovery, particularly for central nervous system (CNS) disorders, the exploration of novel chemical entities with unique pharmacological profiles is paramount. This guide focuses on Cyclopropylmethyl-(4-ethoxybenzyl)amine, a compound of interest due to its distinct structural motifs. A detailed analysis of its components—the cyclopropylmethylamine group known for its presence in monoamine oxidase inhibitors and its role in enhancing metabolic stability, and the 4-ethoxybenzyl moiety which contributes to lipophilicity—suggests a high potential for neuromodulatory activity.[1][2] This document posits two primary, testable hypotheses for its biological action: inhibition of Monoamine Oxidase (MAO) enzymes and modulation of the Sigma-1 (σ1) receptor. We provide a comprehensive, step-by-step framework for the preclinical evaluation of this compound, from initial in vitro screening to subsequent in vivo behavioral assays. This guide is intended to serve as a technical roadmap for researchers and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and a logical progression for characterizing the therapeutic potential of this compound.

Section 1: Introduction and Rationale

The Quest for Novel Neuromodulators

The development of new therapeutics for psychiatric and neurodegenerative disorders remains a significant challenge. Many existing treatments have limitations, including delayed onset of action, incomplete efficacy, and significant side effect profiles. This necessitates a continued search for novel molecular scaffolds that can interact with established or novel CNS targets in a more effective and selective manner. The strategic design of small molecules, leveraging known pharmacophores in unique combinations, is a cornerstone of this effort.

Structural Analysis and Core Hypotheses

The structure of this compound presents a compelling case for investigation. By deconstructing the molecule, we can form rational hypotheses about its potential biological targets.

-

The Cyclopropylmethylamine Moiety: The cyclopropyl group is a "privileged" fragment in medicinal chemistry. Its rigid, three-dimensional structure can enhance binding affinity to protein targets and, critically, it often improves metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] The cyclopropylamine structure is famously a key component of monoamine oxidase inhibitors (MAOIs) like tranylcypromine, which are effective antidepressants. This feature is a strong indicator for potential MAO interaction.

-

The Benzylamine Core and 4-Ethoxybenzyl Group: The benzylamine scaffold is present in a wide array of pharmacologically active compounds.[3][4] The ethoxy substitution on the benzyl ring increases the molecule's lipophilicity, which can facilitate passage across the blood-brain barrier, a crucial property for any CNS-acting drug. This combination of an amine connected to a substituted aromatic ring is also a common feature in ligands for Sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[5][6]

Based on this analysis, our investigation is built upon two primary hypotheses:

-

Hypothesis 1: The compound acts as an inhibitor of Monoamine Oxidase (MAO-A and/or MAO-B).

-

Hypothesis 2: The compound is a ligand for the Sigma-1 (σ1) receptor, potentially acting as an agonist.

This guide will now detail the experimental workflows required to systematically test these hypotheses.

Section 2: Primary Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Mechanistic Rationale

MAO enzymes are critical for the degradation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine).[7] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters and is a validated mechanism for treating depression.[8][9] The structural similarity of the cyclopropylamine portion of our target molecule to known MAOIs provides a strong rationale for investigating this activity. Differentiating between inhibition of the two major isoforms, MAO-A and MAO-B, is crucial, as selective MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are applied in the treatment of Parkinson's and Alzheimer's diseases.[7][9]

In Vitro Evaluation of MAO-A and MAO-B Inhibition

A fluorometric assay is a reliable, sensitive, and high-throughput method for determining MAO inhibitory activity.[10][11][12] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

Caption: Workflow for the in vitro MAO-A/B inhibition fluorometric assay.

Protocol 2.2.1: Fluorometric MAO Inhibition Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentration in assay buffer.

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare positive controls: Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) in the same manner.

-

Prepare the detection mix containing the MAO substrate (e.g., Tyramine), Horseradish Peroxidase (HRP), and a suitable fluorometric probe (e.g., Amplex Red).[10][11]

-

-

Assay Procedure (96-well black plate):

-

Add 50 µL of diluted enzyme (MAO-A or MAO-B) to each well.

-

Add 25 µL of the test compound dilutions, controls, or vehicle (buffer with DMSO) to the respective wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the detection mix.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Excitation: 530-560 nm, Emission: 590-600 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the data, setting the vehicle control as 100% activity and a fully inhibited control (e.g., high concentration of a known inhibitor) as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

-

Data Presentation: Hypothetical MAO Inhibition Results

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| This compound | Experimental | Experimental | Calculated |

| Clorgyline (Positive Control) | ~8 | ~5,000 | ~625 |

| Selegiline (Positive Control) | ~3,000 | ~15 | ~0.005 |

Section 3: Primary Hypothesis 2: Sigma-1 (σ1) Receptor Modulation

Mechanistic Rationale

The Sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum.[13][14] It plays a crucial role in modulating intracellular Ca²⁺ signaling and interacts with various ion channels and neurotransmitter systems.[5][13] Ligands that act as agonists at the σ1 receptor have shown significant therapeutic potential for treating depression, anxiety, cognitive deficits, and pain.[5][6][15] The general structure of this compound, featuring an amine separated from an aromatic system, is consistent with the pharmacophore of many known σ1 receptor ligands.

Caption: Simplified signaling pathway of Sigma-1 receptor activation.

In Vitro Evaluation of Sigma-1 Receptor Binding

The initial step is to determine if the compound binds to the σ1 receptor. A radioligand competition binding assay is the gold standard for quantifying binding affinity (Ki).

Caption: Workflow for the Sigma-1 receptor radioligand competition binding assay.

Protocol 3.2.1: Radioligand Competition Binding Assay

-

Materials:

-

Cell membranes from a cell line expressing a high density of σ1 receptors (e.g., MDA-MB-468 cells).[16]

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding agent: Haloperidol at a high concentration (e.g., 10 µM).

-

Glass fiber filters (GF/B) and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

In test tubes, combine assay buffer, a fixed concentration of -pentazocine (typically near its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add haloperidol instead of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[16]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Section 4: Proposed In Vivo Evaluation for Antidepressant-like Activity

Rationale for In Vivo Testing

Positive results from either the MAO or σ1 receptor in vitro assays would provide a strong rationale for assessing the compound's potential antidepressant-like effects in established animal models.[18] These models are designed to detect behavioral changes that are sensitive to known antidepressant drugs.

Standard Preclinical Models

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for identifying potential antidepressant activity.[19] They are based on the principle that animals, when placed in an inescapable but moderately stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reliably reduced by treatment with antidepressants.[20]

Caption: General workflow for in vivo screening using the FST and TST models.

Protocol 4.2.1: Forced Swim Test (FST)

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer the test compound, positive control (e.g., Imipramine, 20 mg/kg, i.p.), or vehicle to different groups of mice or rats.

-

After a 30-60 minute pretreatment period, gently place each animal into the water cylinder for a 6-minute session.

-

An automated tracking system or a trained observer blind to the treatment conditions should record the animal's behavior.

-

The key measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

Protocol 4.2.2: Tail Suspension Test (TST)

-

Apparatus: A suspension box that allows the animal to hang freely without touching any surfaces.

-

Procedure:

-

Following the same pretreatment protocol as the FST, suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.

-

The total duration of immobility is recorded over a 6-minute period. Immobility is defined as the complete absence of limb or body movement, except for slight respiration.[20]

-

Section 5: Preliminary Safety and Toxicological Considerations

Structural and Toxicological Profile

While conducting efficacy studies, it is crucial to consider the potential safety and toxicological profile of the compound.

-

General Amine Toxicity: Amines can be corrosive and may cause skin and eye irritation.[21][22][23][24] Standard laboratory safety protocols, including the use of personal protective equipment, must be strictly followed.

-

Metabolism of Cyclopropylamines: The cyclopropylamine moiety, while often enhancing metabolic stability, can in some cases be metabolized by CYP enzymes to form reactive intermediates.[2] This can lead to covalent binding to proteins and potential idiosyncratic toxicity. Early in vitro metabolic stability and reactive metabolite screening assays are therefore highly recommended.

Recommended Next Steps in Safety Profiling

-

In Vitro Cytotoxicity: An initial assessment using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in a relevant cell line (e.g., HepG2 for liver toxicity) to determine the compound's general toxicity.

-

hERG Channel Assay: Off-target activity at the hERG potassium channel is a major cause of cardiac toxicity. An early-stage screen is essential to de-risk the compound for cardiotoxicity.

-

CYP Inhibition Profile: Assess the compound's potential to inhibit major cytochrome P450 isoforms to predict potential drug-drug interactions.

Section 6: Conclusion and Future Directions

This guide outlines a logical and experimentally robust pathway for the initial characterization of this compound. The compound's structure strongly suggests potential as a neuromodulator, with MAO enzymes and the Sigma-1 receptor as the most probable primary targets. The proposed workflow, from targeted in vitro assays to established in vivo behavioral models, provides a clear framework for elucidating its biological activity and therapeutic potential. The results from these studies will dictate the future direction of its development, as outlined in the decision tree below. A positive outcome in these foundational experiments would warrant a more extensive preclinical development program, including broader pharmacological profiling, pharmacokinetic studies, and more comprehensive safety toxicology.

Caption: Decision tree for the preclinical progression of the candidate compound.

Section 7: References

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

-

Vela, J. M., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed, 15(12), 965-73. [Link]

-

Su, T. P., et al. (2010). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 31(11), 544–550. [Link]

-

Miller, K. J., et al. (1983). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of medicinal chemistry, 26(8), 1075–1081. [Link]

-

Lever, J. R. (2014). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

-

Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Borsini, F., & Meli, A. (1988). Is the forced swimming test a suitable model for revealing antidepressant activity?. Psychopharmacology, 94(2), 147–160. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

SIGMA-1 EUROPE COST Action. (2024). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action. [Link]

-

Pradhan, B., & Satapathy, T. (2024). Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti-depressant Agents. Journal of Lab Animal Research, 3(2), 6-16. [Link]

-

Kumar, A., et al. (2018). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Journal of dietary supplements, 15(5), 726–737. [Link]

-

Khan, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 29-34. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology, 2793, 335–343. [Link]

-

Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in pharmacology, 9, 923. [Link]

-

Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

-

Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 93(4), 368–381. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

-

Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]

-

Schetz, J. A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

-

Weintraub, A. S., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS pharmacology & translational science, 7(8), 1629–1642. [Link]

-

Martin-Fardon, R., & Robson, M. J. (2020). Editorial: Sigma Receptors. Frontiers in Neuroscience, 14, 888. [Link]

-

Diaz, J. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 643. [Link]

-

Grokipedia. (n.d.). Benzylamine. Grokipedia. [Link]

-

ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]

-

Taylor & Francis Online. (2025). Sigma-1 Receptors & Disease (S1RaD) 2025. Taylor & Francis Online. [Link]

-

Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.

-